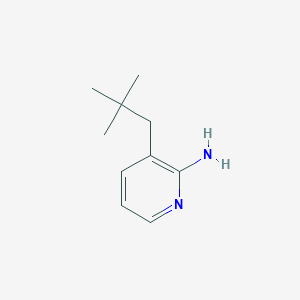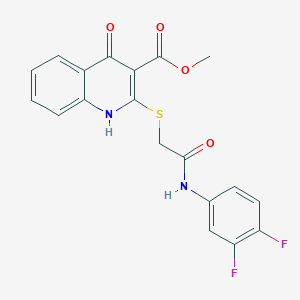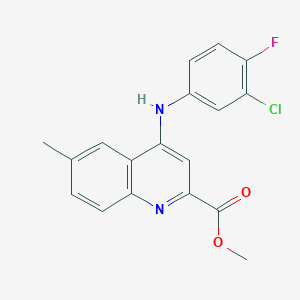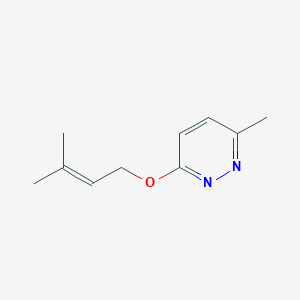
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine is a heterocyclic compound with a pyridazine ring. It is a versatile intermediate in the synthesis of various organic compounds. This compound has been widely used in scientific research and has shown promising results in various applications.
Mechanism Of Action
The exact mechanism of action of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and physiological effects:
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exert various biochemical and physiological effects such as:
1. Inhibition of pro-inflammatory cytokines: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Induction of apoptosis: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways.
3. Inhibition of microbial growth: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membrane integrity.
Advantages And Limitations For Lab Experiments
The advantages and limitations of using 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine in lab experiments are:
Advantages:
1. It is a versatile intermediate in the synthesis of various organic compounds.
2. It exhibits promising biological activity in various applications.
3. It is readily available and relatively inexpensive.
Limitations:
1. The exact mechanism of action is not well understood.
2. It may exhibit cytotoxicity at high concentrations.
3. Its efficacy may vary depending on the experimental conditions.
Future Directions
There are several future directions that can be pursued in the research of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine, such as:
1. Optimization of synthesis method: The synthesis method can be optimized to improve the yield and purity of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
2. Identification of the mechanism of action: Further studies are needed to identify the exact mechanism of action of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
3. Development of novel derivatives: Novel derivatives of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine can be synthesized and evaluated for their biological activity.
4. In vivo studies: In vivo studies are needed to evaluate the efficacy and safety of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine.
5. Clinical trials: Clinical trials can be conducted to evaluate the therapeutic potential of 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine in various diseases.
Synthesis Methods
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine can be synthesized by reacting 3-methylpyridazine-6-carboxylic acid with 3-methylbut-2-en-1-ol in the presence of a dehydrating agent such as thionyl chloride. The reaction yields 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine as a white solid.
Scientific Research Applications
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been widely used in scientific research as an intermediate in the synthesis of various organic compounds. It has also shown promising results in various applications such as:
1. Anti-inflammatory activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exhibit anti-inflammatory activity in various in vitro and in vivo studies.
2. Anticancer activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been shown to exhibit anticancer activity against various cancer cell lines.
3. Antimicrobial activity: 3-Methyl-6-(3-methylbut-2-enoxy)pyridazine has been found to exhibit antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
3-methyl-6-(3-methylbut-2-enoxy)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(2)6-7-13-10-5-4-9(3)11-12-10/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHHDPRNUMPFID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC=C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(3-methylbut-2-enoxy)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-([2,4'-bipyridin]-3-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B2373386.png)
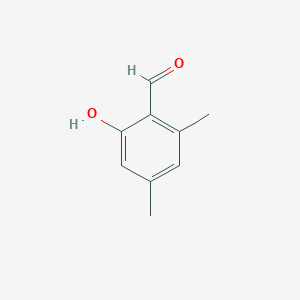
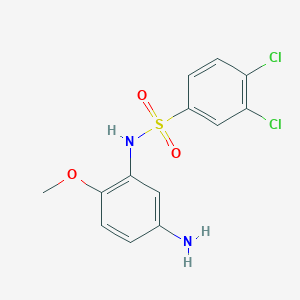
![N-(4-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2373392.png)
![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)
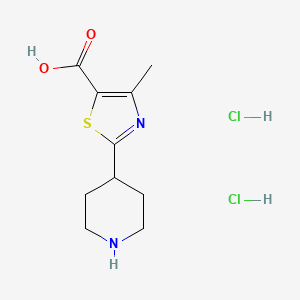

![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)
